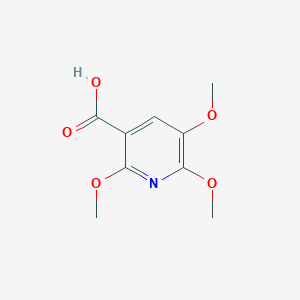

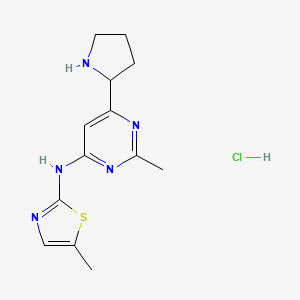

![molecular formula C9H9NO2 B1402733 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde CAS No. 1346446-93-2](/img/structure/B1402733.png)

3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde

Descripción general

Descripción

3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is a chemical compound with the empirical formula C9H9NO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular weight of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is 163.17 . The SMILES string representation of its structure is O=Cc1ccnc2CCCOc12 . The InChI representation is 1S/C9H9NO2/c11-6-7-3-4-10-8-2-1-5-12-9(7)8/h3-4,6H,1-2,5H2 .Aplicaciones Científicas De Investigación

1. Synthesis of Dihydropyrano[2,3-c]pyrazoles

- Application Summary: The compound is used in the synthesis of dihydropyrano[2,3-c]pyrazoles . This process involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .

- Method of Application: The reaction is carried out at room temperature under solvent-free conditions . Nano-eggshell/Ti (IV) is used as a catalyst .

- Results: The procedure offers several advantages such as mild conditions, short reaction times, high yields, reusability of the catalyst, and the absence of toxic organic solvents .

2. Neurotropic Activity

- Application Summary: The compound may have potential neurotropic activity .

- Method of Application: The strength of the anticonvulsant activity was estimated from the effective dose (ED 50, mg/kg) that prevented the clonic component of corazole convulsions in 50% of the mice .

- Results: The results or outcomes of this application are not specified in the source .

3. Fluorescence Activity

- Application Summary: The compound is used to evaluate the sensing properties toward various metal ions .

- Method of Application: The fluorescence activity of the compound (10 -4 M) in EtOH/H 2 O (1:1, v/v) was examined upon its reaction with different metal ions .

- Results: The results or outcomes of this application are not specified in the source .

4. Synthesis of gem-Difluorobishomoallylic Alcohols

- Application Summary: The compound is used in a titanocene-catalyzed reductive domino reaction to produce gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .

- Method of Application: The reaction involves the use of a titanocene catalyst .

- Results: Diverse 6-fluoro-3,4-dihydro-2H-pyrans have been prepared through derivatization of the cross-coupling products in a single step .

5. Synthesis of Functionalized Oxa-bicyclo[4.1.0]-hept-4-ene Compounds

- Application Summary: The compound is used in the synthesis of functionalized oxa-bicyclo[4.1.0]-hept-4-ene compounds .

- Method of Application: The synthesis involves the use of IPrAuCl and NaBArF as catalysts .

- Results: The utility of these low-molecular-weight enols was demonstrated by derivatization of some adducts .

6. Synthesis of gem-Difluorobishomoallylic Alcohols

- Application Summary: The compound is used in a titanocene-catalyzed reductive domino reaction to produce gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .

- Method of Application: The reaction involves the use of a titanocene catalyst .

- Results: Diverse 6-fluoro-3,4-dihydro-2H-pyrans have been prepared through derivatization of the cross-coupling products in a single step .

7. Synthesis of Functionalized Oxa-bicyclo[4.1.0]-hept-4-ene Compounds

- Application Summary: The compound is used in the synthesis of functionalized oxa-bicyclo[4.1.0]-hept-4-ene compounds .

- Method of Application: The synthesis involves the use of IPrAuCl and NaBArF as catalysts .

- Results: The utility of these low-molecular-weight enols was demonstrated by derivatization of some adducts .

Safety And Hazards

The compound has several hazard classifications: Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

Propiedades

IUPAC Name |

3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-6-7-3-4-10-8-2-1-5-12-9(7)8/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVKFCOQJURWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=CC(=C2OC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

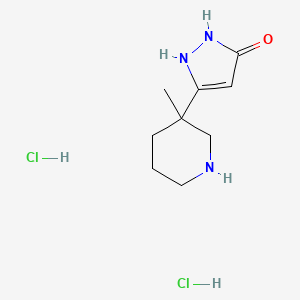

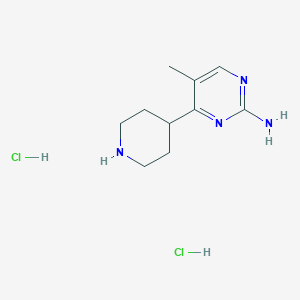

![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)

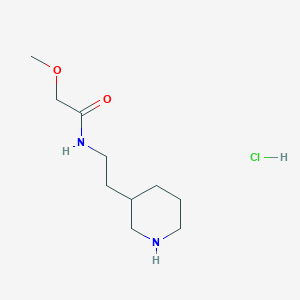

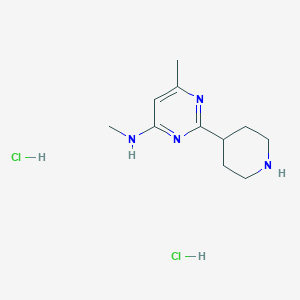

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)

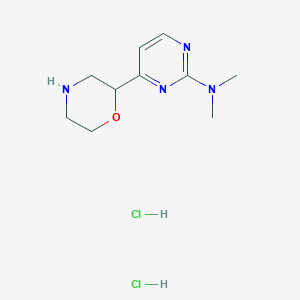

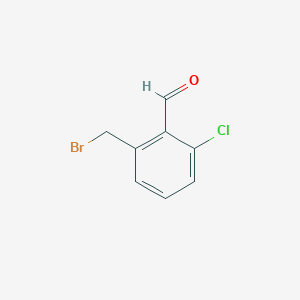

![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1402663.png)

![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)

![Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate](/img/structure/B1402670.png)